molecular formula C8H4ClFN2O2 B1614050 4-chloro-6-fluoro-1H-indazole-3-carboxylic acid CAS No. 885520-75-2

4-chloro-6-fluoro-1H-indazole-3-carboxylic acid

Cat. No.: B1614050
CAS No.: 885520-75-2
M. Wt: 214.58 g/mol
InChI Key: OJZBYKZKAFIYEN-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-1H-indazole-3-carboxylic acid is a halogenated indazole derivative with significant potential in various scientific and industrial applications. This compound features a chloro group at the 4th position, a fluoro group at the 6th position, and a carboxylic acid group at the 3rd position on the indazole ring. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 4-chloro-6-fluoroaniline and formyl chloride.

  • Reaction Steps: The process involves the formation of an indazole ring through cyclization reactions. One common method is the Fischer indazole synthesis, which involves the reaction of the starting material with formyl chloride under acidic conditions.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

  • Scale-Up: Industrial production involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity.

  • Continuous Flow Chemistry: Advanced techniques such as continuous flow chemistry can be employed to enhance the efficiency and safety of the production process.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.

  • Reduction: Reduction reactions can be performed on the nitro group, if present, to form amino derivatives.

  • Substitution: The halogen atoms (chloro and fluoro) can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are employed.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Amines and hydrazines.

  • Substitution Products: Azides, iodides, and other substituted indazoles.

Scientific Research Applications

Chemistry: 4-Chloro-6-fluoro-1H-indazole-3-carboxylic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: This compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is studied for its potential use in drug discovery and development.

Medicine: Indazole derivatives are explored for their therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases. The compound's ability to interact with biological targets makes it a valuable candidate for drug design.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-chloro-6-fluoro-1H-indazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 6-Fluoro-1H-indazole-4-carboxylic acid: Similar structure but with a different position of the fluoro group.

  • 4-Chloro-1H-indazole-3-carboxylic acid: Similar structure but without the fluoro group.

  • 1H-Indazole-3-carboxylic acid: Basic indazole structure without halogenation.

Uniqueness: The presence of both chloro and fluoro groups on the indazole ring makes 4-chloro-6-fluoro-1H-indazole-3-carboxylic acid unique. These halogen atoms can significantly influence the compound's reactivity and biological activity, making it distinct from other indazole derivatives.

Properties

IUPAC Name

4-chloro-6-fluoro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O2/c9-4-1-3(10)2-5-6(4)7(8(13)14)12-11-5/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZBYKZKAFIYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646237
Record name 4-Chloro-6-fluoro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-75-2
Record name 4-Chloro-6-fluoro-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-fluoro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-6-fluoro-1H-indazole-3-carboxylic acid
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4-chloro-6-fluoro-1H-indazole-3-carboxylic acid

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